

Comprehensive Elemental Analysis Reference Guide for 1-Ethyl-1H-indazole-5-carbaldehyde

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Compound of Interest

Compound Name: *1-Ethyl-1H-indazole-5-carbaldehyde*

Cat. No.: *B8776663*

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Executive Summary & Compound Profile

1-Ethyl-1H-indazole-5-carbaldehyde (CAS: 1354411-48-5) is a highly specialized heterocyclic building block utilized in the synthesis of advanced therapeutics. Notably, it serves as a critical intermediate in the development of RAD51-BRCA2 protein-protein interaction disruptors for oncology[1] and P-glycoprotein modulators aimed at overcoming multi-drug resistance[2].

Because impurities at the intermediate stage can exponentially propagate through multi-step syntheses, establishing the absolute elemental purity of this compound is a non-negotiable quality control step. This guide objectively compares the analytical modalities required to validate the elemental composition of **1-Ethyl-1H-indazole-5-carbaldehyde** (C₁₀H₁₀N₂O) and provides field-proven, self-validating protocols for laboratory execution.

Comparative Modality Analysis: CHNS vs. HRMS vs. qNMR

When characterizing organic intermediates, researchers often debate the necessity of traditional combustion analysis versus modern mass spectrometry[3]. A robust quality control framework utilizes these techniques orthogonally rather than interchangeably.

Organic Elemental Analysis (CHNS/O Combustion)

- The Mechanism: Samples are subjected to flash combustion at $>1000^{\circ}\text{C}$ in an oxygen-rich environment, converting all organic matter into simple gases ($\text{CO}_2, \text{H}_2\text{O}, \text{N}_2, \text{SO}_2$)[4].
- The Advantage (Bulk Purity): CHNS is the "Gold Standard" for determining absolute bulk purity[5]. Unlike spectroscopic methods, combustion analysis is completely agnostic to ionization efficiency. It accounts for the entire mass of the sample, meaning non-ionizable impurities (e.g., inorganic salts from previous synthetic steps) will directly and visibly skew the carbon/nitrogen mass fractions[6].

High-Resolution Mass Spectrometry (HRMS)

- The Mechanism: Utilizes soft ionization (like ESI) paired with a Time-of-Flight (TOF) or Orbitrap analyzer to determine the exact mass-to-charge ratio (m/z) and isotopic distribution.
- The Advantage (Identity & Isotope Confirmation): HRMS is unparalleled for confirming the exact molecular formula. For **1-Ethyl-1H-indazole-5-carbaldehyde**, HRMS will easily identify the $[\text{M}+\text{H}]^+$ peak at m/z 175.0866. However, HRMS cannot be used to quantify bulk purity, as it is blind to impurities that do not ionize well under the chosen conditions[3].

Quantitative NMR (qNMR)

- The Mechanism: Uses an internal standard of known purity to quantify the exact number of protons in the sample.
- The Advantage (Orthogonal Solvent Check): qNMR is the perfect complement to CHNS. If a CHNS result shows higher-than-expected Hydrogen and Carbon percentages, qNMR can immediately identify if this is due to residual hydrogen-rich extraction solvents (like ethyl acetate or hexanes) trapped in the crystal lattice.

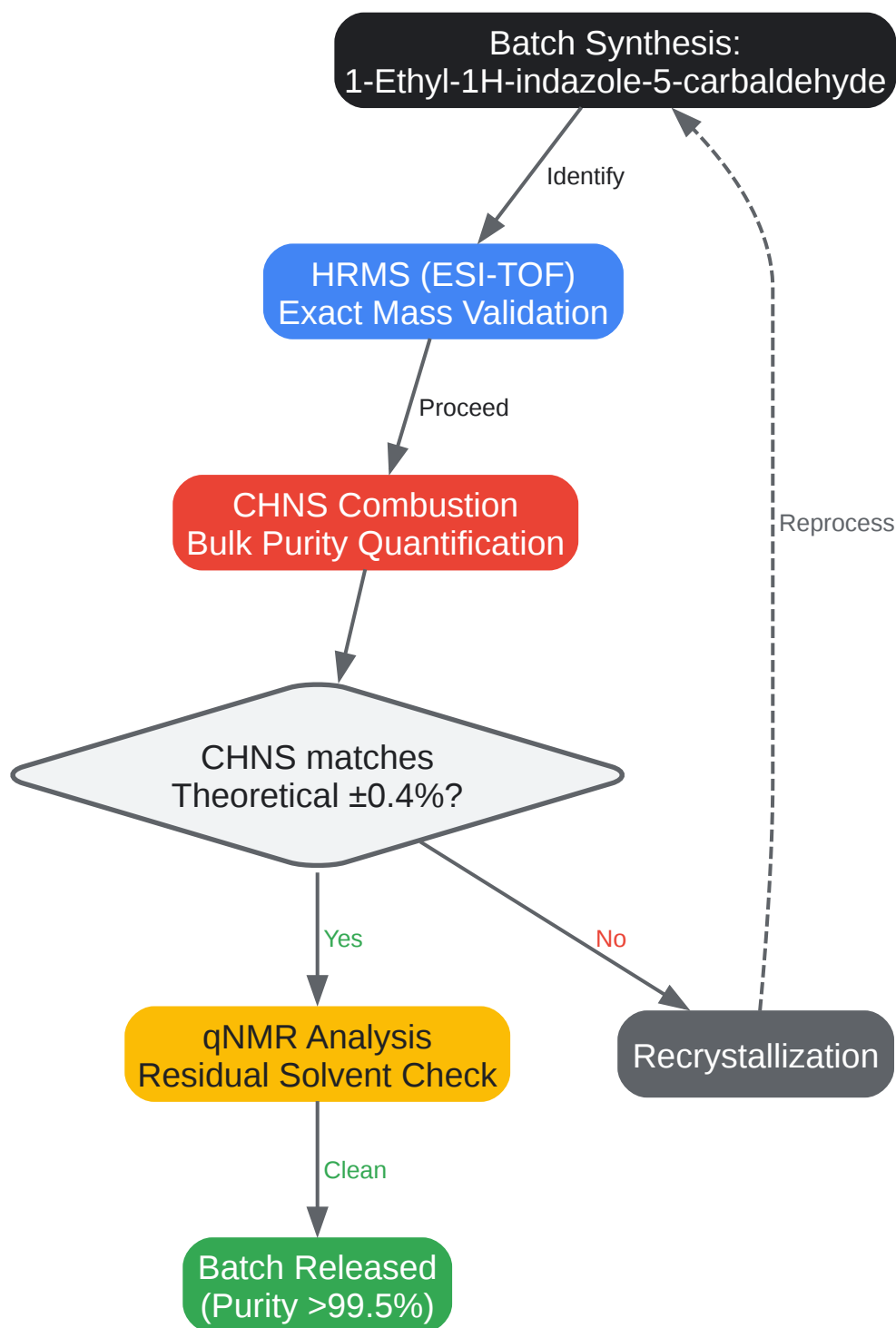
Quantitative Data & Acceptance Criteria

To pass elemental quality control, the experimental mass fractions obtained via CHNS analysis must fall within a strict $\pm 0.4\%$ absolute variance from the theoretical values. Deviations beyond this threshold indicate contamination, incomplete drying, or structural anomalies.

Element	Theoretical Mass Fraction (%)	Acceptable Range ($\pm 0.4\%$)	Primary Analytical Modality
Carbon (C)	68.95	68.55 – 69.35	Flash Combustion (CHNS)
Hydrogen (H)	5.79	5.39 – 6.19	Flash Combustion (CHNS)
Nitrogen (N)	16.08	15.68 – 16.48	Flash Combustion (CHNS)
Oxygen (O)	9.18	8.78 – 9.58	Pyrolysis (O-Analyzer)

Orthogonal Validation Workflow

The following logic tree dictates the standard progression of elemental and structural validation for a newly synthesized batch of **1-Ethyl-1H-indazole-5-carbaldehyde**.



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Fig 1: Orthogonal validation workflow for elemental and structural purity of indazole derivatives.

Self-Validating Experimental Protocols

To ensure data integrity, every analytical run must include internal checks that validate the operational status of the instrument.

Protocol 1: Organic Elemental Analysis (CHNS) via Flash Combustion

- System Suitability (Self-Validation): Before analyzing the indazole derivative, run an empty tin capsule to establish a baseline, followed by a Certified Reference Material (CRM) such as Sulfanilamide ($C_6H_8N_2O_2S$).
 - Causality: If the CRM results deviate by $>0.15\%$ from its theoretical values, it definitively proves the system has a carrier gas leak or the reduction column is exhausted, instantly invalidating any subsequent runs[7].
- Step 1: Sample Preparation: Accurately weigh 1.5 to 2.0 mg of **1-Ethyl-1H-indazole-5-carbaldehyde** into a combustible tin capsule and crimp it shut.
 - Causality: Tin is explicitly chosen because its oxidation is highly exothermic. When the capsule drops into the furnace, the tin combusts, temporarily driving the local micro-environment temperature up to $\sim 1800^\circ\text{C}$. This thermal spike is mandatory to completely shatter the highly stable, refractory indazole ring system.
- Step 2: Combustion & Reduction: Drop the capsule into the 1000°C furnace under a continuous flow of Helium, synchronized with a dosed pulse of Oxygen. Pass the resulting gas stream over a hot copper wire.
 - Causality: Helium is used as the carrier gas because its high thermal conductivity provides a highly stable baseline for the detector. The copper wire is critical; it reduces any formed nitrogen oxides (NO_x) back to pure N_2 gas and scavenges excess oxygen, ensuring accurate nitrogen quantification[7].
- Step 3: Detection: Separate the resulting gases via a specialized GC column and quantify using a Thermal Conductivity Detector (TCD).

Protocol 2: High-Resolution Mass Spectrometry (HRMS) via ESI-TOF

- System Suitability (Self-Validation): Infuse a known tuning mix (e.g., Agilent ESI-L) prior to the sample run to verify that mass accuracy is <2 ppm and resolution is >20,000 FWHM.
 - Causality: Time-of-flight tubes are highly sensitive to ambient temperature fluctuations which alter the flight path length. Tuning validates that the instrument's mass calibration is currently accurate, preventing false-positive identifications.
- Step 1: Sample Dilution: Dilute the compound to 1 µg/mL in LC-MS grade Methanol containing 0.1% Formic Acid.
 - Causality: Formic acid acts as an abundant proton source, significantly enhancing the ionization efficiency to form the [M+H]⁺ adduct. The extreme dilution prevents detector saturation and mitigates ion suppression effects.
- Step 2: Acquisition: Run the sample in positive ion mode (ESI⁺) with a lock-mass solution continuously infusing in the background.
 - Causality: The lock-mass provides real-time internal calibration, dynamically correcting any instrumental mass drift during the micro-seconds of the acquisition, guaranteeing sub-5 ppm mass accuracy for the m/z 175.0866 peak.

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